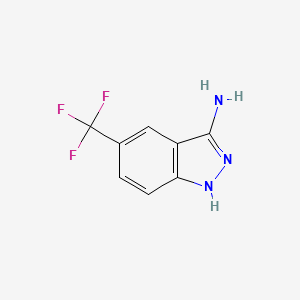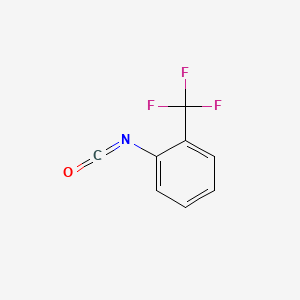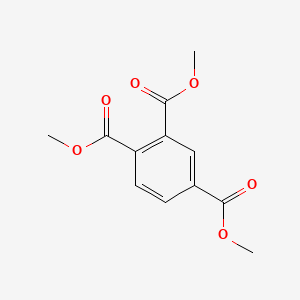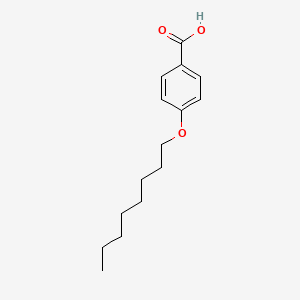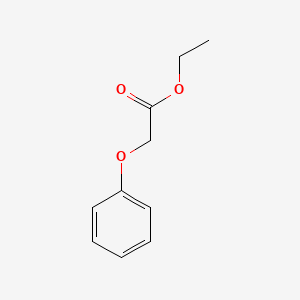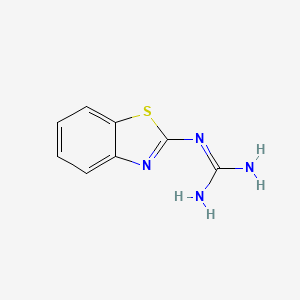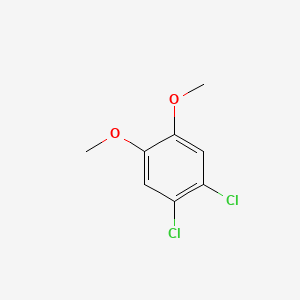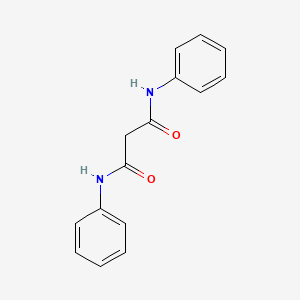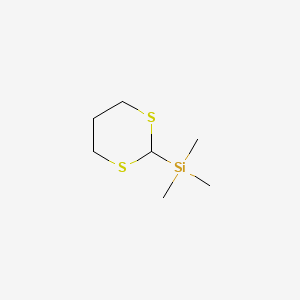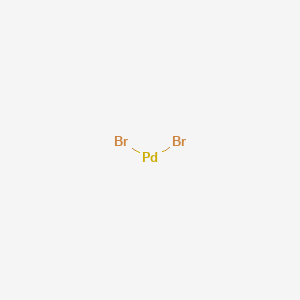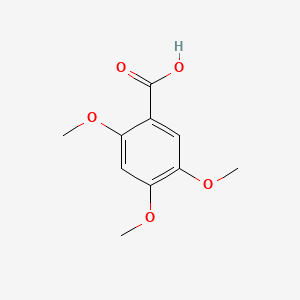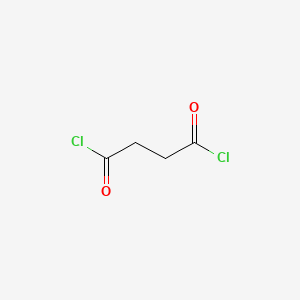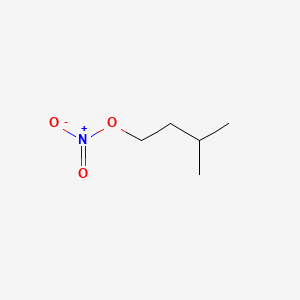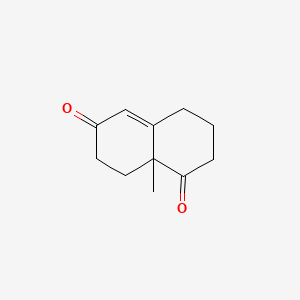
Wieland-Miescher ketone
Vue d'ensemble
Description
Wieland-Miescher ketone (WMK) is a well-known diketone that serves as a versatile intermediate in the synthesis of various natural products and pharmaceuticals. It is characterized by its bicyclic structure, which includes a cyclohexenone ring fused to a ketone-containing six-membered ring. The importance of WMK lies in its stereochemistry, which can be manipulated to produce optically pure compounds, making it a valuable chiral building block in asymmetric synthesis .
Synthesis Analysis
The synthesis of WMK and its analogues has been a subject of extensive research. One approach involves an organocatalytic one-pot double cascade sequence, combining Knoevenagel condensation, hydrogenation, and Robinson annulation, to yield highly functionalized WMK analogues with excellent enantioselectivity . Another method utilizes yeast-mediated kinetic resolution to obtain enantiomerically enriched forms of WMK, with the yeast strain Torulaspora delbrueckii IFO 10921 playing a crucial role in the selective reduction of the ketone . Additionally, asymmetric Diels-Alder reactions have been employed using enantiomerically pure sulfinylquinone to access functionalized WMK analogues . Large-scale preparations have also been reported, highlighting the practicality of synthesizing WMK on an industrial scale .
Molecular Structure Analysis
The molecular structure of WMK has been confirmed through various analytical techniques. The absolute stereochemistry of optically pure WMK has been established using the CD exciton chirality method, which is crucial for understanding the molecule's three-dimensional arrangement and its implications in further synthetic applications . X-ray crystallography has also been utilized to determine the structure of WMK derivatives, providing insight into the stereochemical outcomes of reactions involving WMK .
Chemical Reactions Analysis
WMK undergoes a variety of chemical reactions, which are central to its utility as a synthetic intermediate. The molecule's enolate form can participate in double Michael reactions, leading to complex polycyclic structures . Moreover, WMK can be synthesized through intramolecular aldol condensations catalyzed by derivatives of cyclohexanediamine, demonstrating the flexibility of WMK in forming carbon-carbon bonds . The asymmetric synthesis of WMK has been achieved using chiral primary amine catalysis, which offers high enantioselectivity and excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of WMK are influenced by its diketone functionality and rigid bicyclic framework. These properties are essential for its reactivity and the ability to form stable enolates, which are key intermediates in many of its reactions. The recyclability of asymmetric cyclization reactions to produce WMK analogues has been demonstrated in ionic liquids, showcasing the molecule's compatibility with green chemistry principles . The high enantiomeric excesses achieved in these reactions underscore the molecule's propensity for stereoselective transformations, which is a critical attribute for its application in asymmetric synthesis .
Applications De Recherche Scientifique
The Wieland-Miescher ketone is a versatile synthon that has been employed in the total synthesis of more than 50 natural products . These natural products predominantly include sesquiterpenoids, diterpenes, and steroids . These compounds possess potential biological properties, including anticancer, antimicrobial, antiviral, antineurodegenerative, and immunomodulatory activities .
-
Biocatalysis
- Field : Chemistry
- Application : The Wieland-Miescher ketone is used as an intermediate in the synthesis of biologically active compounds such as steroids and terpenoids .
- Method : A library of commercially available lipases was screened for catalysis of a one-pot synthesis of the Wieland-Miescher ketone from methyl vinyl ketone and 2-methyl-1,3-cyclohexanedione .
- Results : An optimized procedure for Wieland-Miescher ketone synthesis using crude lipase preparations was created, characterizing both reaction yield and enantiomeric excess .
-
One-pot synthesis
- Field : Organic Chemistry
- Application : Lipase from porcine pancreas catalyzed Robinson annulation in the organic media to synthesize the Wieland-Miescher ketone .
- Method : 1 mmol dione was added to a solution containing 50 mg enzyme and 6 mmol methyl vinyl ketone, then incubated at 50 °C in an end-over-end rotator at 150 rpm .
- Results : The Wieland-Miescher ketone was successfully synthesized, and all the compounds were spectroscopically characterized .
Orientations Futures
Propriétés
IUPAC Name |
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDRUMZDHWHKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894783 | |
| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Wieland-Miescher ketone | |
CAS RN |
20007-72-1, 33878-99-8 | |
| Record name | (±)-Wieland-Miescher ketone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20007-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-delta5,10-octalin-1,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9(S)-Methyl-delta-5(10)-octalin-1,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033878998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 20007-72-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX7VUD577 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



